Cervinomycin A1

Anaerobic Bacteria Minimum Inhibitory Concentration Antibiotic Development

Direct use of cervinomycin A1 is limited by poor solubility and inherent toxicity. This compound serves as an essential baseline standard and SAR scaffold: • Validated MIC profile for anaerobic assay standardization: 0.78 µg/mL (B. fragilis), 0.2 µg/mL (P. prevotii). • Critical precursor for acetylated derivatives; triacetylcervinomycin A1 achieves 31.2-fold enhanced anti-staphylococcal potency (MIC 0.025 µg/mL). • Membrane interaction probe for studying antibiotic mechanisms of action. Supplied as a research-grade natural product; custom synthesis and derivative preparation available upon request.

Molecular Formula C29H23NO9
Molecular Weight 529.5 g/mol
CAS No. 82658-23-9
Cat. No. B1235111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCervinomycin A1
CAS82658-23-9
Synonymscervinomycin A1
Molecular FormulaC29H23NO9
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=C6C(=C5O)OC7=CC(=C(C=C7C6=O)OC)OC)O)O)C(=O)N1CCO2
InChIInChI=1S/C29H23NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,32-34H,6-7,11H2,1-3H3
InChIKeyHKGLETKFBVSBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cervinomycin A1 (CAS 82658-23-9): A Hydroquinone Polycyclic Xanthone Antibiotic with Anti-Anaerobic and Anti-Mycoplasmal Activity


Cervinomycin A1 (CAS 82658-23-9) is a polycyclic xanthone antibiotic belonging to the cervinomycin family, originally isolated from the culture broth of the actinomycete strain Streptomyces cervinus sp. nov. AM-5344T [1]. It is characterized by a heptacyclic framework incorporating a xanthone skeleton and an oxazolo-isoquinolinone fragment, with a molecular formula of C29H23NO9 and a molecular weight of 529.51 g/mol [2]. Cervinomycin A1 exists as the hydroquinone reduced form of cervinomycin A2, a structural relationship that underpins its distinct physicochemical and biological properties [3].

Cervinomycin A1 (CAS 82658-23-9) Technical Limitations: Why Alternative Xanthones or Unmodified Analogs Cannot Serve as Direct Substitutes


Cervinomycin A1 and its close analog cervinomycin A2 exhibit significant practical limitations, including very poor solubility across a broad range of solvents, strong inherent toxicity, and weak activity against certain Gram-positive bacteria and mycoplasmas [1]. These intrinsic drawbacks have been documented to severely constrain their direct utility in research and therapeutic development [1]. Consequently, unmodified cervinomycins and related xanthone antibiotics like lysolipin I [2] cannot be reliably interchanged or directly deployed in most experimental settings without substantial methodological optimization. Instead, the strategic use of chemically modified derivatives of cervinomycin A1—specifically designed to overcome these solubility and toxicity hurdles—has been identified as a viable path forward, as detailed in the following quantitative comparisons [3].

Cervinomycin A1 (CAS 82658-23-9) Quantitative Evidence: Differentiated Performance Against Anaerobic Bacteria vs. In-Class Analogs and Derivatives


Cervinomycin A1 vs. Triacetylcervinomycin A1: Head-to-Head MIC Comparison on Anaerobic Bacterial Strains

Cervinomycin A1 demonstrates superior potency compared to its acetylated derivative, triacetylcervinomycin A1, against key anaerobic bacterial strains. Specifically, cervinomycin A1 exhibits a 3.9-fold lower MIC against Bacteroides fragilis ATCC 23745 and a 2-fold lower MIC against Peptococcus prevotii ATCC 9321 [1].

Anaerobic Bacteria Minimum Inhibitory Concentration Antibiotic Development

Triacetylcervinomycin A1 vs. Cervinomycin A1: Enhanced Anti-Staphylococcal and Anti-Bacillus Potency

While cervinomycin A1 shows baseline activity against Gram-positive bacteria, its derivative triacetylcervinomycin A1 demonstrates dramatically enhanced potency. Triacetylcervinomycin A1 exhibits a 31.2-fold lower MIC against Staphylococcus aureus ATCC 6538P (0.025 µg/mL vs. 0.78 µg/mL) and a 2-fold lower MIC against Bacillus subtilis ATCC 6633 (0.025 µg/mL vs. 0.05 µg/mL) [1].

Gram-Positive Bacteria Minimum Inhibitory Concentration Derivatization

Cervinomycin A1 Derivatives vs. Parent Compound: Solubility and Toxicity Profile Differences

The parent compounds cervinomycin A1 and A2 are characterized as being very poorly soluble in a variety of solvents and possessing strong inherent toxicity [1]. In contrast, specifically designed cervinomycin derivatives, such as triacetylcervinomycin A1, were developed to exhibit markedly enhanced solubility in solvents and significantly reduced toxicity compared to the parent cervinomycins and known related antibiotics possessing the xanthone core [1].

Solubility Enhancement Toxicity Reduction Drug Development

Cervinomycin A1 (CAS 82658-23-9): Primary Research and Industrial Applications Based on Verified Differentiation Evidence


Anaerobic Antibiotic Discovery and Benchmarking

Cervinomycin A1 serves as a critical baseline compound in anaerobic antibacterial screening programs, providing a well-characterized MIC profile against clinically relevant anaerobes such as Bacteroides fragilis (0.78 µg/mL) and Peptococcus prevotii (0.2 µg/mL) [1]. Its differentiated potency compared to acetylated derivatives (e.g., triacetylcervinomycin A1 shows a 3.9-fold higher MIC for B. fragilis) makes it an essential positive control for evaluating novel anti-anaerobic compounds and for validating assay conditions in GAM agar-based tests [1].

Chemical Derivatization and Structure-Activity Relationship (SAR) Studies

Cervinomycin A1 is the essential starting material for generating derivatives with improved pharmacological properties. As documented in patent literature, simple acetylation yields triacetylcervinomycin A1, which demonstrates a 31.2-fold improvement in anti-staphylococcal potency (MIC reduced from 0.78 µg/mL to 0.025 µg/mL) [1]. This dramatic shift in activity profile underscores cervinomycin A1's utility as a scaffold for SAR exploration, enabling researchers to systematically modify its hydroquinone structure to tune antibacterial spectrum, solubility, and toxicity.

Membrane-Targeting Antibiotic Mechanism Studies

Cervinomycin A1 and its derivatives are valuable tools for investigating antibiotic mechanisms involving bacterial membrane disruption. Studies using triacetylcervinomycin A1 demonstrate that the compound interacts with phospholipids in the cytoplasmic membrane, interfering with membrane transport systems and causing leakage of intracellular components [2]. Cervinomycin A1 can be employed as a probe in such assays, particularly when compared to derivatives with altered lipophilicity, to dissect the relationship between chemical structure, membrane interaction, and bactericidal effect [2].

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